Perfluorononenyl-Modified PEEK Outperforms PEEK/PTFE Blends in Dielectric Constant and Loss Reduction
When a 5 mol% perfluorononenyl pendant group is covalently incorporated into a PEEK matrix (PEEK‑PFN‑5) using a (E)‑4,4,5,5,6,6,7,7,8,8,9,9,9‑tridecafluoronon‑2‑ene‑derived monomer, it achieves an intrinsic dielectric constant of 2.73 and a dielectric loss of 3.00 × 10⁻³ at 10 kHz, values that are substantially lower than those of a physical PEEK/PTFE blend containing the same fluorine content (PEEK/PTFE‑5), which has a dielectric constant of 3.21 and a dielectric loss of 6.00 × 10⁻³ [1].
| Evidence Dimension | Dielectric constant (k) and dielectric loss (tan δ) at 10 kHz |
|---|---|
| Target Compound Data | PEEK‑PFN‑5: k = 2.73, tan δ = 3.00 × 10⁻³ |
| Comparator Or Baseline | PEEK/PTFE‑5 (physical blend): k = 3.21, tan δ = 6.00 × 10⁻³ |
| Quantified Difference | Δk = −0.48 (a 15% reduction); Δtan δ = −3.00 × 10⁻³ (a 50% reduction) |
| Conditions | PEEK‑based polymer films, room temperature, measurement frequency 10 kHz |
Why This Matters
This quantifiable improvement in both dielectric constant and loss translates directly to reduced signal delay and lower power dissipation in high-frequency microelectronic applications, justifying the choice of the perfluorononenyl-substituted PEEK material over a mere blend.
- [1] Sun, H., Lv, Y., Zhang, C., Zuo, X., Li, M., Yue, X., & Jiang, Z. (2018). Materials with low dielectric constant and loss and good thermal properties prepared by introducing perfluorononenyl pendant groups onto poly(ether ether ketone). RSC Advances, 8, 7753–7760. View Source
